molecular formula C9H6ClNO2 B6345869 3-(2-Chlorophenyl)-1,2-oxazol-5-ol CAS No. 1354938-66-1

3-(2-Chlorophenyl)-1,2-oxazol-5-ol

Cat. No. B6345869
CAS RN: 1354938-66-1
M. Wt: 195.60 g/mol
InChI Key: SKCAUUIZDDKMJF-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule.


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the connectivity of atoms within the molecule and their spatial arrangement.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, etc . These properties can give insights into how the compound behaves under different conditions.

Scientific Research Applications

3-(2-Chlorophenyl)-1,2-oxazol-5-ol has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-proliferative properties, and has been studied for its potential use in the treatment of several diseases, including cancer, diabetes, and Alzheimer's disease. In addition, this compound has been studied for its potential use in drug delivery systems, as well as for its potential to be used as a therapeutic agent for the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2-oxazol-5-ol is not yet fully understood. It is believed that this compound may act as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species. In addition, this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and by modulating the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-proliferative properties. In addition, this compound has been studied for its potential to be used in the treatment of several diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(2-Chlorophenyl)-1,2-oxazol-5-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize and is stable in aqueous solutions. In addition, this compound has been found to have antioxidant, anti-inflammatory, and anti-proliferative properties, making it a potential therapeutic agent for the treatment of several diseases. However, this compound has some limitations for use in laboratory experiments. It is not soluble in organic solvents, and its solubility in aqueous solutions is limited. In addition, this compound is not very stable in the presence of light and heat.

Future Directions

There are several potential future directions for the study of 3-(2-Chlorophenyl)-1,2-oxazol-5-ol. One potential direction is the development of novel methods for synthesizing this compound. Another potential direction is the study of this compound's potential therapeutic applications, such as its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, further research into the mechanism of action of this compound is needed to better understand its potential biochemical and physiological effects. Finally, further research into the potential advantages and limitations of this compound for use in laboratory experiments is needed.

Synthesis Methods

3-(2-Chlorophenyl)-1,2-oxazol-5-ol can be synthesized through a variety of methods. One method is the synthesis of this compound from 2-chlorophenol and ethyl acetoacetate. This involves the reaction of 2-chlorophenol with ethyl acetoacetate in the presence of sodium hydroxide to form this compound. Other methods of synthesis include the reaction of 2-chlorophenol with sodium nitrite in the presence of a base, and the reaction of 2-chlorophenol with ethyl acetate in the presence of a base.

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. This includes understanding the compound’s toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

3-(2-chlorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCAUUIZDDKMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)ON2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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